3-[4-bromo-2-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride
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Overview
Description
3-[4-bromo-2-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C10H10BrClF3NO and a molecular weight of 332.55 g/mol . This compound is notable for its unique structure, which includes a trifluoromethyl group, a bromine atom, and an oxetane ring. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-bromo-2-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride typically involves multiple steps:
Bromination: The starting material, 2-(trifluoromethyl)aniline, undergoes bromination to introduce the bromine atom at the para position relative to the trifluoromethyl group.
Oxetane Formation: The brominated intermediate is then subjected to a cyclization reaction to form the oxetane ring. This step often requires the use of strong bases and specific reaction conditions to ensure the formation of the oxetane ring.
Amination: The oxetane intermediate is then reacted with an amine to introduce the amine group at the 3-position of the oxetane ring.
Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-[4-bromo-2-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Cyclization Reactions: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-[4-bromo-2-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its unique structural features.
Medicine: Research into its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-[4-bromo-2-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and the bromine atom play crucial roles in its binding affinity and specificity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but lacks the oxetane ring.
2-Bromo-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of an oxetane ring.
3-(Trifluoromethyl)phenylamine: Lacks the bromine atom and the oxetane ring.
Uniqueness
3-[4-bromo-2-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications .
Properties
CAS No. |
2639412-95-4 |
---|---|
Molecular Formula |
C10H10BrClF3NO |
Molecular Weight |
332.5 |
Purity |
95 |
Origin of Product |
United States |
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